5,7-Dihydroxy-3',4'-dimethoxyisoflavone
Overview
Description
5,7-Dihydroxy-3’,4’-dimethoxyisoflavone is a flavonoid compound . It has a molecular formula of C17H14O6 . It has been found to have potential benefits in dietary cancer prophylaxis .
Synthesis Analysis
The synthesis of 5,7-Dihydroxy-3’,4’-dimethoxyisoflavone from eugenol, an isolated product of clove leaves oil, has been reported . The process involves the conversion of eugenol into 3,4-dimethoxybenzyl cyanide via several stages of reaction. The Hoeben-Hoesch reaction of 3,4-dimethoxybenzyl cyanide with phloroglucin produced 3,4-dimethoxybenzyl-2’,4’,6’-trihydroxyphenyl ketone (deoxybenzoin intermediate) in 58% yield. Eventually, cyclization of the intermediate with reagents of BF3.OEt2/DMF/POCl3 yielded 5,7-dihydroxy-3’,4’-isoflavone in 88% yield .Molecular Structure Analysis
The molecular structure of 5,7-Dihydroxy-3’,4’-dimethoxyisoflavone consists of a flavonoid backbone with hydroxy and methoxy functional groups attached at specific positions .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of 5,7-Dihydroxy-3’,4’-dimethoxyisoflavone is the Hoeben-Hoesch reaction, which involves the reaction of 3,4-dimethoxybenzyl cyanide with phloroglucin to produce a deoxybenzoin intermediate .Scientific Research Applications
Synthesis from Eugenol : This isoflavone can be synthesized from eugenol, a product of clove leaves oil. The synthesis involves several reaction stages, including the HoebenHoesch reaction, to produce the compound with a high yield (Alimuddin, Matsjeh, Anwar, & Mustofa, 2011).
Selective Demethylation Process : Research on the synthesis of related compounds, such as 3-Hydroxy-8,9-dimethoxypterocarpan, involves the selective demethylation of similar isoflavones, indicating potential methods for modifying this compound's structure for various applications (Fukui, Nakayama, & Harano, 1969).
Induction of Enzyme Activity : Isoflavones, including variants of this compound, have been found to induce the phase II enzyme, quinone reductase, suggesting potential biological activities and therapeutic applications (Chang, Gerhäuser, Song, Farnsworth, Pezzuto, & Kinghorn, 1997).
Inhibition of Aspergillus flavus : This compound has been isolated from peanuts and identified as an inhibitor of Aspergillus flavus, indicating its potential as an antifungal agent (Turner, Lindsey, Davis, & Bishop, 1975).
Anti-tobacco Mosaic Virus Activities : Certain isoflavones, structurally related to 5,7-Dihydroxy-3',4'-dimethoxyisoflavone, have demonstrated anti-tobacco mosaic virus activities, suggesting potential antiviral properties (Li et al., 2015).
Quantification in Phyllanthus niruri : This compound has been quantified in Phyllanthus niruri, a plant known for its medicinal properties, implying its natural occurrence and potential therapeutic significance (Hossain & Rahman, 2015).
Immunomodulatory Activity : Isoflavones similar to 5,7-Dihydroxy-3',4'-dimethoxyisoflavone have shown immunomodulatory activities, influencing T-lymphocytes and cytokine production, which could be relevant for immune-related therapies (Nazir et al., 2009).
Microbial Hydroxylation and Methylation : Research on the microbial conversion of genistein, a related isoflavone, to various metabolites including 5,7-dihydroxy-3',4'-dimethoxyisoflavone, sheds light on the metabolic pathways and potential biotransformation of these compounds (Hosny & Rosazza, 1999).
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5,7-dihydroxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-13-4-3-9(5-14(13)22-2)11-8-23-15-7-10(18)6-12(19)16(15)17(11)20/h3-8,18-19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJPWSDKKBLTLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80419919 | |
Record name | 5,7-Dihydroxy-3',4'-dimethoxyisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80419919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dihydroxy-3',4'-dimethoxyisoflavone | |
CAS RN |
53084-11-0 | |
Record name | 5,7-Dihydroxy-3',4'-dimethoxyisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80419919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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